![molecular formula C21H22N2O5 B12826545 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
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Overview
Description
Fmoc-Ala-Ala-OH, also known as (S)-2-((S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)propanoic acid, is a dipeptide derivative used primarily in peptide synthesis. It consists of two L-alanine molecules linked by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine molecule. The reaction is carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the coupling is complete .
Industrial Production Methods
Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, exposing the free amino group for further reactions.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are longer peptide chains, which can be further modified or used in various applications .
Scientific Research Applications
Fmoc-Ala-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide-based materials and biomaterials.
Mechanism of Action
The primary mechanism of action of Fmoc-Ala-Ala-OH in peptide synthesis involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during the peptide assembly process. The Fmoc group is then removed using a base, exposing the free amino group for further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: A single alanine molecule with an Fmoc group.
Fmoc-Val-OH: Valine with an Fmoc group.
Fmoc-Leu-OH: Leucine with an Fmoc group.
Uniqueness
Fmoc-Ala-Ala-OH is unique due to its dipeptide structure, which provides additional flexibility and stability in peptide synthesis compared to single amino acid derivatives. This makes it particularly useful in the synthesis of longer and more complex peptide chains .
Biological Activity
The compound (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of amino acids that plays a significant role in peptide synthesis. This article delves into its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C28H28N2O5
- Molecular Weight : 472.54 g/mol
- CAS Number : 2349610-01-9
- Purity : 95%
Biological Activity Overview
The biological activity of this compound is primarily linked to its function as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino function, allowing for selective reactions during peptide elongation without undesired side reactions.
- Peptide Bond Formation : The carboxylic acid group can react with amines to form peptide bonds, essential for the synthesis of proteins.
- Stability and Reactivity : The Fmoc protection ensures stability under mild conditions, facilitating controlled studies on interactions with biological targets.
Applications in Research
The compound is utilized in various scientific research applications, particularly in the synthesis of peptides that may exhibit therapeutic effects. These applications include:
- Drug Development : Peptides synthesized using this compound can interact with specific biological targets, potentially leading to new therapeutic agents.
- Biochemical Studies : Its stability allows for detailed studies on peptide interactions without degradation.
Comparative Analysis with Similar Compounds
Compound Name | Structural Similarity | Unique Features |
---|---|---|
2-[3-cyclopropyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-2,2-difluoro-N-(prop-2-yn-1-yl)-propanamido]acetic acid | Contains a cyclopropyl group | Incorporates difluoro substitution enhancing potency |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-amino-propanoic acid | Similar Fmoc protection | Focused on stereochemistry |
2-[3-(benzyl carboxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-N-(propan-2-yl)-propanamido]acetic acid | Contains benzyl carboxy group | May exhibit different solubility properties |
Case Studies and Research Findings
-
Peptide Synthesis and Activity : Research has shown that peptides synthesized from Fmoc-protected amino acids exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have demonstrated that certain peptides derived from this compound can inhibit specific enzymes involved in cancer progression.
"The stability provided by the Fmoc protection allows for more controlled studies on these interactions without degradation of the peptide structure during synthesis" .
- Therapeutic Potential : A recent study highlighted the potential therapeutic effects of peptides synthesized using this compound. These peptides were found to modulate biological pathways associated with inflammation and immune responses.
- Inhibition Studies : Inhibitory assays against various enzymes have shown that derivatives of this compound can selectively inhibit certain isoforms of histone deacetylases (HDACs), which are critical targets in cancer therapy.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12?,13-/m0/s1 |
InChI Key |
VXGGBPQPMISJCA-ABLWVSNPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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